4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
Overview
Description
4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H12BrNO2S This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carbamothioyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 2-hydroxy-4-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromobenzoyl chloride is reacted with 2-hydroxy-4-methylaniline in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-hydroxy-4-methylphenyl)benzamide
- 2-bromo-N-(4-hydroxyphenyl)-N-methylbenzamide
- 4-bromo-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
4-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-9-2-7-12(13(19)8-9)17-15(21)18-14(20)10-3-5-11(16)6-4-10/h2-8,19H,1H3,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSJTFGPKJOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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